2,3-Dihydroxypropyl 4-chlorobenzoate
Description
Properties
IUPAC Name |
2,3-dihydroxypropyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c11-8-3-1-7(2-4-8)10(14)15-6-9(13)5-12/h1-4,9,12-13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFCRWUDJPHBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(CO)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994022 | |
| Record name | 2,3-Dihydroxypropyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73301-01-6 | |
| Record name | Benzoic acid, 4-chloro-, 2,3-dihydroxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073301016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating under reflux to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydroxypropyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl 4-chlorobenzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,3-dihydroxypropyl 4-chlorobenzoate with key analogs, focusing on substituent effects and physicochemical parameters:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | LogP | PSA (Ų) | Key Features |
|---|---|---|---|---|---|---|
| This compound | C₁₀H₁₁ClO₄ | 230.65 | 4-Cl | 0.85 | 66.76 | Aromatic, electron-withdrawing Cl |
| 2,3-Dihydroxypropyl oleate | C₂₁H₃₈O₄ | 354.53 | Oleic acid (C18:1) | N/A | N/A | Unsaturated fatty acid ester |
| 2,3-Dihydroxypropyl 4-hydroxybenzoate | C₁₀H₁₂O₅ | 212.20 | 4-OH | N/A | ~70 | Polar hydroxyl substituent |
| Hexadecanoic acid, 2,3-dihydroxypropyl ester | C₁₉H₃₈O₄ | 330.50 | Palmitic acid (C16:0) | N/A | N/A | Saturated fatty acid ester |
Key Observations:
- Substituent Effects :
- The 4-chloro group in this compound enhances lipophilicity compared to the hydroxylated analog (4-hydroxybenzoate), which is more polar due to the -OH group .
- Fatty acid esters (e.g., oleate, palmitate) exhibit higher molecular weights and LogP values due to long aliphatic chains, favoring membrane permeability .
- Polarity :
This compound
- No direct biological activity data are reported in the provided evidence.
2,3-Dihydroxypropyl Oleate
- Exhibits anti-tumor activity against human lung carcinoma (Bel-7402) and glioma (C6) cells, with IC₅₀ values comparable to reference drugs .
Fatty Acid Esters (Compounds 14–16 in )
- 2,3-Dihydroxypropyl(10Z,13Z)-10,13-nonadecadienoate and related compounds demonstrated neuroprotective effects in an oxygen-glucose deprivation (OGD/R) model, increasing cell viability in BV-2 microglial cells .
4-Hydroxybenzoate Analog
Biological Activity
2,3-Dihydroxypropyl 4-chlorobenzoate (CAS No. 73301-01-6) is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
This compound is characterized by the presence of hydroxyl groups and a chlorine atom, which contribute to its unique chemical properties. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions may influence various biochemical pathways, leading to observed biological activities such as antimicrobial and anti-inflammatory effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains:
- Minimum Inhibitory Concentrations (MICs) : The compound demonstrated MICs ranging from 50 to 100 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial effect is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory potential. In vitro studies have suggested that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell types. This suggests a possible therapeutic role in conditions characterized by inflammation .
3. Anticancer Potential
The anticancer effects of this compound have been investigated through various experimental models:
- Case Study : In a controlled study involving human cancer cell lines, the compound was tested for cytotoxic effects. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM . The compound was shown to induce apoptosis through the intrinsic pathway by increasing levels of pro-apoptotic proteins.
Research Findings Summary
Case Study 1: Antimicrobial Efficacy
A series of tests evaluated the antimicrobial properties against common pathogens. The results demonstrated promising activity, warranting further exploration into its application as an antimicrobial agent.
Case Study 2: Anticancer Activity
In another study involving human cancer cell lines, the compound's ability to induce apoptosis was highlighted. The findings suggest potential applications in cancer therapy, particularly in targeting specific cancer types.
Q & A
Q. What are the recommended synthesis routes for 2,3-Dihydroxypropyl 4-chlorobenzoate, and how can purity be validated?
A common approach involves esterification between 4-chlorobenzoic acid and glycerol derivatives under acidic or enzymatic catalysis. Key steps include:
- Reagent selection : Use anhydrous conditions to avoid hydrolysis of the ester bond .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Validation :
| Key Molecular Data |
|---|
| CAS No.: 73301-01-6 |
| Molecular formula: C₁₀H₁₁ClO₄ |
| Molecular weight: 230.645 g/mol |
| PSA: 66.76 Ų |
Q. What safety protocols are critical during handling and disposal of this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste management : Collect organic waste in designated containers labeled "halogenated organics" and dispose via licensed hazardous waste facilities .
- Emergency measures : For eye contact, rinse with water for 15+ minutes and remove contact lenses .
Q. Which spectroscopic techniques are optimal for structural characterization?
- FT-IR : Confirm ester carbonyl stretch (~1720 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peak at m/z 231.1.
- XRD : For crystalline samples, analyze packing motifs to predict solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while minimizing side products?
- Design of Experiments (DoE) : Use fractional factorial design to test variables (temperature, catalyst concentration, solvent ratio). For example:
- Factors : Temperature (60–100°C), molar ratio (1:1–1:3 acid:glycerol), catalyst (p-toluenesulfonic acid vs. lipase).
- Response surface methodology (RSM) identifies optimal conditions .
- In-line monitoring : Employ FT-IR or Raman spectroscopy to track esterification progress and detect intermediates .
Q. How do contradictory solubility data in literature affect formulation studies, and how can they be resolved?
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from crystallinity variations or impurities. Mitigation strategies:
- Standardize protocols : Use USP dissolution apparatus with controlled agitation and temperature.
- Thermodynamic solubility : Measure via shake-flask method with HPLC quantification after 72-hour equilibration .
- Computational modeling : Predict solubility parameters using COSMO-RS or Hansen solubility parameters .
Q. What advanced applications exist in drug delivery or agrochemical research?
- Drug prodrug design : The ester group enables controlled release of 4-chlorobenzoic acid (antimicrobial agent) in physiological conditions. Test hydrolysis rates at pH 7.4 (simulated body fluid) and pH 5.0 (lysosomal conditions) .
- Agrochemical carriers : Evaluate lipid bilayer penetration using Langmuir-Blodgett troughs to assess surfactant-like behavior .
Q. How can computational methods enhance understanding of its reactivity or degradation pathways?
- Reaction path search : Apply density functional theory (DFT) to model ester hydrolysis mechanisms (acid vs. base-catalyzed).
- Degradation prediction : Use molecular dynamics to simulate environmental breakdown under UV light or microbial action .
Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across studies?
- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.
- Sensitivity analysis : Identify outliers by comparing assay conditions (e.g., cell lines, exposure times) .
- Machine learning : Train models on structural analogs to predict bioactivity and validate with in vitro assays .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
